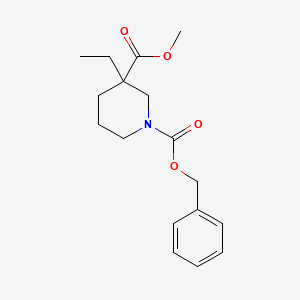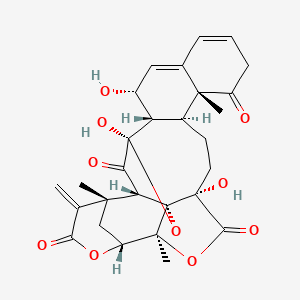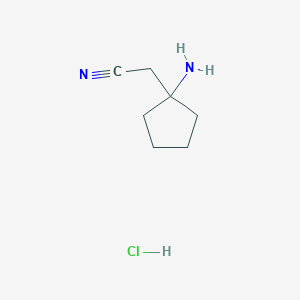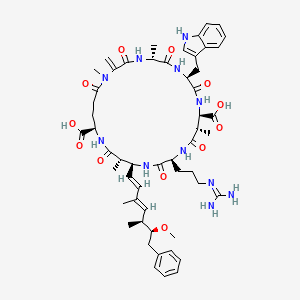
微囊藻毒素 WR
描述
Microcystin WR is a natural product found in Cetorhinus maximus with data available.
科学研究应用
微囊藻毒素的表征
微囊藻毒素,包括微囊藻毒素 WR 等变体,是由蓝藻产生的环状肽。它们因其结构特征而被广泛研究。研究已经确定了许多微囊藻毒素变体,有助于我们了解它们多样化的结构和生物活性。例如,含有色氨酸和氧化色氨酸残基的微囊藻毒素的结构表征一直是研究重点,突出了这些化合物的复杂性 (Puddick 等人,2013)。
纯化技术
微囊藻毒素(包括this compound)的纯化对于各种研究应用至关重要,例如毒理学研究和检测系统的开发。已经综述了从天然来源和实验室培养物中纯化微囊藻毒素的技术,为使用这些毒素的研究人员提供了基本的方法 (Lawton & Edwards,2001)。
功能化研究
微囊藻毒素(包括this compound)的功能化已得到研究,以开发在生态毒理学、生物学、化学和材料科学中的应用。结合化学合成、生物合成和自组装技术的多学科方法已推动了生态毒理学和医学研究的进步 (Li 等人,2021)。
检测分析方法
开发用于检测微囊藻毒素(包括this compound)的高通量分析方法对于环境监测和研究至关重要。已经开发了在线固相萃取与液相色谱联用的方法来对微囊藻毒素进行定量分析,从而实现快速准确的检测 (Ortiz 等人,2017)。
研究生物功能
研究已经调查了微囊藻毒素在其产生生物体内的生物功能。例如,研究表明微囊藻毒素可以与蛋白质结合,并在氧化应激条件下增强微囊藻的适应性,表明这些毒素在它们天然环境中具有保护作用 (Zilliges 等人,2011)。
作用机制
Target of Action
Microcystin WR primarily targets protein serine/threonine phosphatases, specifically PP1 and PP2A . These phosphatases play a crucial role in a wide range of regulatory pathways, including those responsible for cytoskeletal structure, cell replication, stress responses, and DNA repair .
Mode of Action
Microcystin WR interacts with its targets by covalently bonding to and inhibiting protein phosphatases PP1 and PP2A . This inhibition alters the phosphorylation of cellular proteins involved in signal transduction, leading to a cascade of events such as lipid peroxidation, oxidative stress, and apoptosis .
Biochemical Pathways
The biochemical pathway most commonly associated with the degradation of microcystin is encoded by the mlrABCD (mlr) cassette . The ecological significance of this pathway remains unclear as no studies have examined the expression of these genes in natural environments . Alternative pathways for microcystin biodegradation, such as glutathione S-transferases and alkaline proteases, have been detected across space and time in both lakes .
Pharmacokinetics
Microcystin WR is absorbed by the gut and preferentially taken up into liver cells by an active transport system . The compound’s ADME (Absorption, Distribution, Metabolism, and Elimination) properties significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of Microcystin WR’s action are significant. The compound’s interaction with its targets leads to a cascade of events, including lipid peroxidation, oxidative stress, and apoptosis . These effects pose a serious threat to global public health due to their potential carcinogenicity .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Microcystin WR. The compound is chemically stable but undergoes biodegradation in natural water reservoirs . It has been observed that cyanobacteria, which produce Microcystin WR, often dominate phytoplankton communities under high concentrations of certain nutrients due to anthropogenic input . Furthermore, climate change and changing environmental conditions may lead to harmful algae growth and may negatively impact human health .
安全和危害
Microcystins can create a variety of adverse health effects in humans, animals, and plants through contaminated water . They pose a serious threat to the ecological environment and public health . The risk index of MC-LR in treated water samples ranged from 2.29 × 10 −3 to 8.40 × 10 −3 (mean of 4.73 × 10 −3 ), which corresponded to an extremely low level of risk .
未来方向
The application of biodegradable technology still needs development . Further, a robust regulatory oversight is required to monitor and minimize MC contamination . This review aims to provide more references regarding the detection and removal of microcystins in aqueous environments and to promote the application of biodegradation techniques for the purification of microcystin-contaminated water .
生化分析
Biochemical Properties
Microcystin WR interacts with various enzymes, proteins, and other biomolecules. It has a strong affinity to serine/threonine protein phosphatases (PPs), thereby acting as an inhibitor of this group of enzymes . This interaction with PPs is involved in a wide range of regulatory pathways, including those responsible for cytoskeletal structure, cell replication, stress responses, and DNA repair .
Cellular Effects
Microcystin WR has a profound impact on various types of cells and cellular processes. It can induce a series of cytotoxic effects, including decreased cell viability, induced autophagy, apoptosis and necrosis, altered cell cycle, altered cell morphology, abnormal cell migration and invasion as well as leading to genetic damage . These cytotoxic effects are related to the damage of various ultrastructure and functions such as cell membranes and mitochondria .
Molecular Mechanism
Microcystin WR exerts its effects at the molecular level through several mechanisms. It binds with high affinity to certain protein phosphatases, inhibiting their activity . This inhibition disrupts a wide range of regulatory pathways, leading to changes in gene expression . The precise mode of action of Microcystin WR is still obscure and further extensive research is needed .
Temporal Effects in Laboratory Settings
The effects of Microcystin WR change over time in laboratory settings. For instance, a temperature reduction from 26 to 19°C increased microcystin quota ∼2-fold, from an average of ∼464 ag μm –3 cell volume to ∼891 ag μm –3 over a 7–9 d period . Reverting the temperature to 26°C returned the cellular microcystin quota to ∼489 ag μm –3 .
Dosage Effects in Animal Models
The effects of Microcystin WR vary with different dosages in animal models. For example, two mice given oral doses of 16.8 and 20 mg/kg were dead within 160 minutes .
Metabolic Pathways
Microcystin WR is involved in several metabolic pathways. It is synthesized non-ribosomally by large multi-enzyme complexes consisting of different modules including polyketide synthases and non-ribosomal peptide synthetases, as well as several tailoring enzymes .
Transport and Distribution
Microcystin WR is transported and distributed within cells and tissues. Once in the cell, MCs bind with high affinity to certain protein phosphatases .
Subcellular Localization
Microcystin WR has been found in the connective tissue of the ovary and the testis, as well as in oocytes and degenerative spermatocyte-like structures in medaka fish . This observation constitutes the first observation of the presence of Microcystin WR in the reproductive cell of a vertebrate model with in vivo study .
属性
IUPAC Name |
(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-(1H-indol-3-ylmethyl)-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H73N11O12/c1-29(25-30(2)43(77-8)26-35-15-10-9-11-16-35)20-21-38-31(3)46(67)62-41(52(73)74)22-23-44(66)65(7)34(6)49(70)59-33(5)48(69)63-42(27-36-28-58-39-18-13-12-17-37(36)39)51(72)64-45(53(75)76)32(4)47(68)61-40(50(71)60-38)19-14-24-57-54(55)56/h9-13,15-18,20-21,25,28,30-33,38,40-43,45,58H,6,14,19,22-24,26-27H2,1-5,7-8H3,(H,59,70)(H,60,71)(H,61,68)(H,62,67)(H,63,69)(H,64,72)(H,73,74)(H,75,76)(H4,55,56,57)/b21-20+,29-25+/t30-,31-,32-,33+,38-,40-,41+,42-,43-,45+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNOHFGJSOFQHC-ZISXDMAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CNC3=CC=CC=C32)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC4=CC=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC2=CNC3=CC=CC=C32)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC4=CC=CC=C4)OC)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H73N11O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016178 | |
| Record name | Microcystin WR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1068.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138234-58-9 | |
| Record name | Microcystin WR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine](/img/structure/B3027690.png)
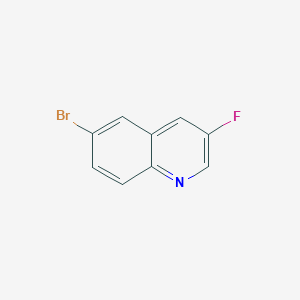
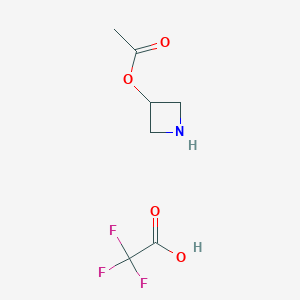

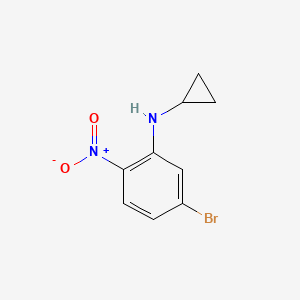
![8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B3027697.png)
![[3-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone](/img/structure/B3027700.png)
![4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B3027701.png)
